molecular formula C14H10ClFO3 B6406572 2-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95% CAS No. 1261909-55-0

2-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95%

Cat. No. B6406572
CAS RN: 1261909-55-0
M. Wt: 280.68 g/mol
InChI Key: KESGJZRKEJKRLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95% (2CMFBA) is a fluorinated aromatic compound with a wide variety of applications in industrial, scientific, and medical research. It is a colorless solid, soluble in water and ethanol, with a melting point of 135-136 °C. 2CMFBA has been used in a variety of research applications, including as a reagent in organic synthesis, as a fluorescent dye for imaging, and as a fluorescent tracer for biochemical and physiological studies.

Scientific Research Applications

2-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95% has been used in a variety of scientific research applications, including organic synthesis, fluorescence imaging, and biochemical and physiological studies. In organic synthesis, 2-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95% has been used as a reagent to synthesize a variety of compounds, including derivatives of benzene, catechol, and phenol. In fluorescence imaging, 2-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95% has been used as a fluorescent dye for imaging cells and tissues. In biochemical and physiological studies, 2-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95% has been used as a fluorescent tracer to study enzyme activity, protein-ligand interactions, and other biochemical and physiological processes.

Mechanism of Action

2-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95% is a fluorescent tracer that can be used to study biochemical and physiological processes. When illuminated with light of the appropriate wavelength, 2-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95% absorbs the light and emits fluorescence. This fluorescence can then be used to track the movement and activity of proteins, enzymes, and other molecules in biochemical and physiological studies.
Biochemical and Physiological Effects
2-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95% has been used to study various biochemical and physiological processes, including enzyme activity, protein-ligand interactions, and cell signaling. In addition, 2-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95% has been used to study the effects of drugs and other compounds on biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

2-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95% has several advantages for use in lab experiments. It is a relatively inexpensive compound, and its solubility in water and ethanol makes it easy to use in a variety of solutions. In addition, its fluorescence makes it ideal for imaging and tracking biochemical and physiological processes. However, 2-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95% is not without its limitations. It is not very photostable, so prolonged exposure to light can reduce its fluorescence. In addition, its fluorescence can be quenched by the presence of certain compounds.

Future Directions

There are a variety of potential future directions for the use of 2-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95%. For example, 2-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95% could be used to study the effects of drugs and other compounds on biochemical and physiological processes. In addition, 2-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95% could be used in the development of new imaging techniques or imaging probes. Furthermore, 2-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95% could be used in the development of new fluorescent tracers for biochemical and physiological studies. Finally, 2-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95% could be used in the development of new fluorescent markers for cell labeling and tracking.

Synthesis Methods

2-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95% can be synthesized by a variety of methods, including the direct reaction of 5-fluorobenzoic acid and 2-chloro-5-methoxyphenol in the presence of a base such as sodium hydroxide. In addition, 2-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95% can be synthesized by the reaction of 5-fluorobenzaldehyde and 2-chloro-5-methoxybenzoyl chloride in the presence of a base.

properties

IUPAC Name

2-(2-chloro-5-methoxyphenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-9-3-5-13(15)11(7-9)10-4-2-8(16)6-12(10)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESGJZRKEJKRLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691018
Record name 2'-Chloro-4-fluoro-5'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261909-55-0
Record name [1,1′-Biphenyl]-2-carboxylic acid, 2′-chloro-4-fluoro-5′-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261909-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Chloro-4-fluoro-5'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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